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Compound of Interest

Compound Name: Carbic anhydride

Cat. No.: B151864 Get Quote

Introduction

Carbic anhydride, systematically known as endo-5-norbornene-2,3-dicarboxylic anhydride, is

a bicyclic organic compound with the chemical formula C₉H₈O₃.[1] Its rigid, strained ring

system and the presence of a reactive anhydride functional group make it a valuable building

block in polymer synthesis, organic synthesis, and materials science. This technical guide

provides an in-depth overview of the spectroscopic data of Carbic anhydride, including

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data,

intended for researchers, scientists, and professionals in drug development.

Spectroscopic Data Summary
The following tables summarize the key quantitative spectroscopic data for Carbic anhydride.

¹H NMR Spectroscopic Data
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Integration Assignment

6.27 t ~1.8 2H H-5, H-6 (alkene)

3.49 m - 2H
H-1, H-4

(bridgehead)

3.30 s - 2H H-2, H-3

1.53 m - 2H H-7 (bridge)

Solvent: CDCl₃. The data is a compilation from typical spectra and may show slight variations

based on experimental conditions.

¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppm Carbon Atom Assignment

171.5 C=O (carbonyl)

135.8 C-5, C-6 (alkene)

48.9 C-1, C-4 (bridgehead)

46.8 C-2, C-3

46.2 C-7 (bridge)

Solvent: DMSO-d₆. Data is referenced from comparative studies of endo and exo isomers.[2]

Infrared (IR) Spectroscopic Data
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Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

1838 Strong
C=O stretch (anhydride,

symmetric)

1759 Strong
C=O stretch (anhydride,

asymmetric)

~3000 Medium C-H stretch (alkene)

~2900 Medium C-H stretch (alkane)

1225 Strong C-O-C stretch (anhydride)

Sample preparation: KBr pellet. The two distinct carbonyl peaks are characteristic of a cyclic

anhydride.[3]

Mass Spectrometry Data
m/z Relative Intensity (%) Assignment

164 ~20 [M]⁺ (Molecular ion)

91 100
[C₇H₇]⁺ (Tropylium ion, base

peak)

66 ~80
[C₅H₆]⁺ (Cyclopentadiene

radical cation)

39 ~40 [C₃H₃]⁺

Ionization method: Electron Ionization (EI). The fragmentation pattern is consistent with a retro-

Diels-Alder reaction.[4][5]

Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: A solution of Carbic anhydride (5-10 mg) is prepared by dissolving the

solid in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a

clean, dry NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal

standard for chemical shift referencing (δ = 0.00 ppm).

Data Acquisition: The NMR spectra are typically recorded on a 300 MHz or higher field NMR

spectrometer.

¹H NMR: The spectrum is acquired with a sufficient number of scans to obtain a good

signal-to-noise ratio. The spectral width is set to cover the expected range of proton

chemical shifts (typically 0-10 ppm).

¹³C NMR: The spectrum is acquired using a proton-decoupled pulse sequence to simplify

the spectrum to single lines for each unique carbon atom. A larger number of scans is

generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to obtain

the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and

referenced to the internal standard. Integration of the peaks in the ¹H NMR spectrum is

performed to determine the relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (KBr Pellet Method):

A small amount of Carbic anhydride (1-2 mg) is finely ground with approximately 100-200

mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

The mixture is then compressed into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

A background spectrum of the empty sample compartment is first recorded.

The KBr pellet containing the sample is then placed in the sample holder of the FT-IR

spectrometer.
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The sample spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The final

spectrum is presented in terms of transmittance or absorbance as a function of

wavenumber.

Mass Spectrometry (MS)
Sample Introduction: A small amount of the Carbic anhydride sample is introduced into the

mass spectrometer, typically via a direct insertion probe for solid samples or after dissolution

in a suitable volatile solvent for other inlet systems.

Ionization (Electron Ionization - EI): The sample molecules in the gas phase are bombarded

with a high-energy electron beam (typically 70 eV). This causes the removal of an electron

from the molecule, forming a molecular ion ([M]⁺), which is a radical cation.

Mass Analysis: The positively charged ions (the molecular ion and any fragment ions formed)

are accelerated into a mass analyzer. The analyzer separates the ions based on their mass-

to-charge ratio (m/z).

Detection: The separated ions are detected, and their abundance is recorded as a function of

their m/z ratio, generating the mass spectrum.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like Carbic anhydride.
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Spectroscopic Analysis Workflow for Carbic Anhydride
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Caption: Workflow of Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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